(R)-3-Methyl-2-phenylbutanoic acid

Description

BenchChem offers high-quality (R)-3-Methyl-2-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Methyl-2-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Methyl-2-phenylbutanoic Acid

This guide provides a comprehensive technical overview of (R)-3-Methyl-2-phenylbutanoic acid, a chiral carboxylic acid of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical insights and methodologies.

Introduction: The Significance of Chiral Carboxylic Acids

(R)-3-Methyl-2-phenylbutanoic acid belongs to the class of chiral carboxylic acids, molecules that possess a stereogenic center, leading to the existence of non-superimposable mirror images or enantiomers. The specific three-dimensional arrangement of atoms in a chiral molecule is critical in biological systems, as interactions with enzymes and receptors are highly stereospecific. Consequently, the (R)-enantiomer of 3-Methyl-2-phenylbutanoic acid serves as a valuable chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its utility is particularly noted in the development of drugs targeting central nervous system disorders and cardiovascular diseases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Methyl-2-phenylbutanoic acid is essential for its application in synthesis and formulation. The following table summarizes key computed and available experimental data for this compound and its related isomers.

| Property | Value | Source/Comment |

| IUPAC Name | (2R)-3-methyl-2-phenylbutanoic acid | PubChem[2] |

| CAS Number | 13491-13-9 | BOC Sciences |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[2] |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| Appearance | Solid | CymitQuimica[3] |

| Melting Point | 39 - 42 °C | Fisher Scientific (for the racemate)[1] |

| Boiling Point | 270 - 272 °C | Fisher Scientific (for the racemate)[1] |

| XLogP3 | 2.7 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 3 | PubChem (Computed)[2] |

Synthesis of (R)-3-Methyl-2-phenylbutanoic Acid

Sources

An In-depth Technical Guide to (R)-3-Methyl-2-phenylbutanoic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-3-Methyl-2-phenylbutanoic acid, a chiral carboxylic acid of significant interest in synthetic organic chemistry and drug development. We will delve into its molecular structure, stereochemistry, synthesis via chiral resolution, analytical characterization, and its role as a valuable chiral building block in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

(R)-3-Methyl-2-phenylbutanoic acid, also known as (R)-α-isopropylphenylacetic acid, is a carboxylic acid with a stereocenter at the α-carbon, to which a phenyl group is attached. The "(R)" designation signifies the specific spatial arrangement of the substituents around this chiral center, following the Cahn-Ingold-Prelog priority rules.

The presence of both a bulky isopropyl group and a planar phenyl group attached to the chiral center provides a unique steric and electronic environment, making it a valuable synthon for introducing chirality in more complex molecules.

Table 1: Physicochemical Properties of (R)-3-Methyl-2-phenylbutanoic acid [1][2]

| Property | Value |

| IUPAC Name | (2R)-3-methyl-2-phenylbutanoic acid[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1][2] |

| CAS Number | 13491-13-9 |

| Appearance | White to off-white solid |

| Melting Point | 59-61 °C |

| Boiling Point | 282 °C at 760 mmHg |

| InChIKey | HDLQGISFYDYWFJ-SNVBAGLBSA-N[1] |

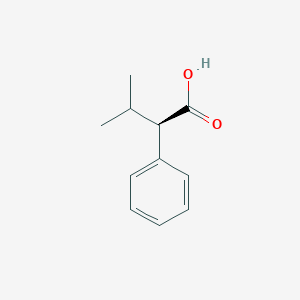

The molecular structure of (R)-3-Methyl-2-phenylbutanoic acid is depicted below:

Caption: 2D representation of (R)-3-Methyl-2-phenylbutanoic acid's structure.

The Significance of Chirality in Drug Development

Chirality plays a pivotal role in the efficacy and safety of pharmaceutical compounds.[3] Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecific interactions with drug molecules.[4] This means that one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other enantiomer could be inactive or, in some cases, cause undesirable or toxic side effects. The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug design.[4]

Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a primary objective in modern drug development. Chiral building blocks, like (R)-3-Methyl-2-phenylbutanoic acid, are essential starting materials that allow chemists to introduce a specific stereocenter into a target molecule, thereby controlling its overall stereochemistry.[3] The use of such chiral synthons streamlines the synthesis of single-enantiomer drugs, leading to improved therapeutic profiles and enhanced safety.[3]

Synthesis via Chiral Resolution

The preparation of enantiomerically pure (R)-3-Methyl-2-phenylbutanoic acid is most commonly achieved through the resolution of its racemic mixture. This classical technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility.

A widely employed method for the resolution of racemic 3-methyl-2-phenylbutanoic acid utilizes an optically pure amine, such as (R)- or (S)-α-phenylethylamine, as the resolving agent.[5][6] The underlying principle is the acid-base reaction between the racemic carboxylic acid and the chiral amine, which results in the formation of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. These diastereomers are not mirror images and therefore exhibit different solubilities, allowing for their separation by fractional crystallization.[6][7]

Sources

- 1. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-methyl-2-phenylbutanoic acid | C11H14O2 | CID 7233172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

Technical Guide: Physical Properties and Characterization of (R)-3-Methyl-2-phenylbutanoic Acid

Executive Summary

(R)-3-Methyl-2-phenylbutanoic acid (CAS: 13491-13-9), also known as (R)-

This guide provides a comprehensive analysis of the compound's physical properties, emphasizing the divergence between the racemate and the pure enantiomer. It details validated protocols for synthesis, optical resolution, and stereochemical characterization, designed for researchers requiring high-purity intermediates.

Physicochemical Profile

The physical properties of (R)-3-Methyl-2-phenylbutanoic acid differ significantly from the racemic mixture, particularly regarding melting point—a key indicator of enantiomeric purity.

Table 1: Core Physical Properties

| Property | Value (Enantiomer) | Value (Racemate) | Notes |

| CAS Number | 13491-13-9 ((R)-isomer) | 3508-94-9 | Racemate often cited generically. |

| IUPAC Name | (2R)-3-Methyl-2-phenylbutanoic acid | 3-Methyl-2-phenylbutanoic acid | Synonyms: |

| Molecular Formula | C | C | |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | |

| Physical State | White Crystalline Powder | White Solid / Powder | Pure enantiomer forms distinct crystals. |

| Melting Point | 86.0 – 88.0 °C | 59.0 – 61.0 °C | Critical QC Parameter: The significant depression in the racemate indicates a eutectic or solid solution behavior. |

| Boiling Point | ~282 °C (760 mmHg) | 170–174 °C (14 Torr) | High thermal stability; distillable under vacuum. |

| Density | ~1.06 g/cm³ | ~1.03 g/cm³ | Estimated values; solid packing affects density. |

| Solubility | Soluble in Ethanol, CHCl | Slightly soluble in water | Lipophilic acid; requires organic cosolvent for aqueous reactions. |

| pKa | ~4.26 (Predicted) | ~4.26 | Typical for |

| Optical Rotation | 0° | (S)-isomer is typically (+); (R) is (-). Magnitude requires batch-specific CoA. |

Stereochemical Characterization

Ensuring enantiomeric excess (ee) is paramount. The distinct melting point of the (R)-isomer (86–88 °C) vs. the racemate (59–61 °C) serves as a rapid preliminary check, but chromatographic validation is required.

Enantiomeric Purity Determination

Method: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: Daicel Chiralcel OD-H or AD-H (Cellulose-based stationary phases).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Trifluoroacetic acid (TFA).

-

Detection: UV at 210 nm or 254 nm.

-

Mechanism: The acid functionality requires TFA to suppress ionization and ensure sharp peak shapes. The (R) and (S) enantiomers will exhibit distinct retention times due to differential interaction with the chiral stationary phase.

Diagram 1: Stereochemical Validation Workflow

Caption: Workflow for validating the stereochemical purity of (R)-3-Methyl-2-phenylbutanoic acid.

Experimental Protocols

The following protocols are designed for the synthesis and isolation of the (R)-isomer. The most robust route involves the synthesis of the racemate followed by optical resolution using a chiral amine.

Protocol 1: Synthesis of Racemic 3-Methyl-2-phenylbutanoic Acid

Objective: Create the racemic scaffold via alkylation of phenylacetic acid.

-

Reagents: Phenylacetic acid (1.0 eq), Isopropyl bromide (1.2 eq), Sodium Hydride (NaH, 2.2 eq), THF (anhydrous).

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve phenylacetic acid in anhydrous THF and cool to 0°C.

-

Add NaH portion-wise (Caution: H

gas evolution). Stir for 30 min to form the dianion. -

Add Isopropyl bromide dropwise at 0°C.

-

Allow to warm to room temperature and reflux for 4–6 hours.

-

Quench: Carefully add water, then acidify with 1M HCl to pH 1.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate.[2]

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the racemic solid (MP 59–61 °C).

Protocol 2: Optical Resolution via Diastereomeric Crystallization

Objective: Isolate the (R)-enantiomer using (R)-(+)-1-Phenylethylamine. Note: The choice of resolving agent is critical. (R)-(+)-1-Phenylethylamine typically precipitates the less soluble diastereomeric salt of the target acid.

-

Formation of Salt:

-

Dissolve 10 g of Racemic 3-Methyl-2-phenylbutanoic acid in 63% Ethanol/Water (v/v) at 70°C.

-

Add 1.0 equivalent of (R)-(+)-1-Phenylethylamine .[3]

-

Stir until clear, then allow to cool slowly to room temperature, then to 4°C overnight.

-

-

Filtration:

-

Filter the white precipitate (Diastereomeric Salt).

-

Recrystallization: Recrystallize the salt 2–3 times from Ethanol/Water until the melting point of the liberated acid is constant (86–88 °C).

-

-

Liberation of (R)-Acid:

-

Suspend the purified salt in water.

-

Add 2M HCl until pH < 2.

-

Extract the free acid with Dichloromethane (DCM).

-

Evaporate DCM to yield (R)-3-Methyl-2-phenylbutanoic acid .

-

-

Validation: Check Melting Point (Target: 86–88 °C).

Diagram 2: Synthesis and Resolution Pathway

Caption: Synthetic route from phenylacetic acid to the resolved (R)-enantiomer.

Applications in Drug Development

The (R)-isomer of 3-methyl-2-phenylbutanoic acid serves as a specialized scaffold:

-

Pyrethroid Insecticides: It is the des-chloro analog of the acid moiety in Esfenvalerate . The stereochemistry at the

-position is critical for biological activity (sodium channel modulation). -

Chiral Resolving Agents: Due to its high crystallinity and distinct melting point, the pure acid can itself be used to resolve chiral amines.

-

Metabolic Stability: The steric bulk of the isopropyl group adjacent to the carboxylate hinders metabolic hydrolysis in ester prodrugs, increasing half-life.

References

-

Guidechem. (2024). CAS 13491-13-9: (R)-3-Methyl-2-phenylbutanoic Acid Properties. Retrieved from

-

ChemicalBook. (2024). 2-Isopropyl-2-phenylacetic acid (Racemate) Physical Properties. Retrieved from

-

Thermo Scientific Chemicals. (2024). alpha-Isopropylphenylacetic acid, 97% Product Specifications. Retrieved from

-

Keio University. (2006). Optical resolution of 2-isopropyl-2-phenylacetic acid using (R)-(+)-phenylethylamine. Retrieved from

-

ABCR GmbH. (2024). AB437300 | CAS 13491-13-9 Melting Point Data. Retrieved from

Sources

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of (R)-3-Methyl-2-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of (R)-3-Methyl-2-phenylbutanoic acid, a critical parameter for its development as a potential therapeutic agent. As a senior application scientist, the following sections synthesize fundamental principles with practical, field-proven methodologies to offer a robust framework for understanding and manipulating the solubility of this compound.

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. (R)-3-Methyl-2-phenylbutanoic acid, as a chiral carboxylic acid, presents a unique set of challenges and opportunities in formulation development. Understanding its solubility profile is paramount to unlocking its therapeutic potential.

Physicochemical Properties of (R)-3-Methyl-2-phenylbutanoic acid

A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. While comprehensive experimental data for (R)-3-Methyl-2-phenylbutanoic acid is not extensively published, we can infer its likely characteristics based on its structure and data from similar compounds.

| Property | Estimated/Reported Value | Significance for Solubility |

| Molecular Formula | C₁₁H₁₄O₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 178.23 g/mol | Influences diffusion and dissolution rates. |

| pKa | ~4-5 (Estimated) | As a carboxylic acid, the pKa indicates that its solubility will be highly pH-dependent. At pH values above the pKa, the compound will be deprotonated and more soluble in aqueous media. |

| logP | ~2-3 (Estimated) | The octanol-water partition coefficient suggests a lipophilic nature, which often correlates with low aqueous solubility. |

| Melting Point | Not widely reported | A high melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility. |

Experimental Determination of Aqueous Solubility

A reliable and reproducible method for determining solubility is crucial. The shake-flask method is a gold-standard technique for establishing thermodynamic equilibrium solubility.

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that specific temperature.

Detailed Experimental Protocol

Materials:

-

(R)-3-Methyl-2-phenylbutanoic acid (solid)

-

Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of (R)-3-Methyl-2-phenylbutanoic acid and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Add an excess amount of solid (R)-3-Methyl-2-phenylbutanoic acid to a series of vials containing the different aqueous buffers. An excess is ensured by observing a small amount of undissolved solid at the end of the experiment.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solids settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification by HPLC: Dilute the filtered sample with a suitable mobile phase and analyze it using a validated HPLC method. The concentration of (R)-3-Methyl-2-phenylbutanoic acid in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

-

Data Analysis: The solubility is reported as the average concentration from replicate experiments, typically in mg/mL or µg/mL.

Workflow Visualization

Caption: pH-Dependent Solubility of a Carboxylic Acid.

Co-solvents

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of a lipophilic compound. Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the non-polar regions of the (R)-3-Methyl-2-phenylbutanoic acid molecule.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This relationship should be experimentally verified for (R)-3-Methyl-2-phenylbutanoic acid, as it is a critical parameter for manufacturing and storage conditions.

Polymorphism

The existence of different crystalline forms (polymorphs) can have a profound impact on solubility. Metastable polymorphs generally have higher solubility than the most stable crystalline form due to their higher free energy. It is crucial to characterize the solid form of (R)-3-Methyl-2-phenylbutanoic acid being used in solubility studies.

Conclusion and Future Directions

While specific, publicly available solubility data for (R)-3-Methyl-2-phenylbutanoic acid is limited, this guide provides a robust framework for its experimental determination and interpretation. The solubility of this compound is expected to be low in acidic aqueous media and can be significantly enhanced by increasing the pH, adding co-solvents, or potentially by identifying a metastable polymorphic form. A thorough understanding and characterization of these solubility behaviors are essential for the successful formulation and development of (R)-3-Methyl-2-phenylbutanoic acid as a therapeutic agent. Future work should focus on generating comprehensive experimental data in various biorelevant media to support preclinical and clinical development.

References

-

Shake-Flask Method for Solubility Determination. Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

-

Impact of pH on Solubility. Streng, W. H. (1981). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 70(5), 574-576. [Link]

-

Co-solvency in Pharmaceutical Formulations. Yalkowsky, S. H. (Ed.). (2018). Solubility and Solubilization in Aqueous Media. American Chemical Society. [Link]

-

Polymorphism and Drug Bioavailability. Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

Comprehensive Spectroscopic Characterization of (R)-3-Methyl-2-phenylbutanoic Acid

Executive Summary & Structural Context[1][2][3][4]

(R)-3-Methyl-2-phenylbutanoic acid (also known as (R)-2-Phenylisovaleric acid ) is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals, particularly synthetic pyrethroids and peptide mimetics. Its structural uniqueness lies in the steric bulk provided by the isopropyl group adjacent to the chiral center, which enhances stereocontrol in subsequent derivatizations.

This guide provides a rigorous spectroscopic breakdown of the molecule, distinguishing its structural connectivity via NMR, functional group analysis via IR, and mass fragmentation pathways.[1]

Structural Identifiers

| Property | Detail |

| IUPAC Name | (2R)-3-Methyl-2-phenylbutanoic acid |

| Common Name | (R)- |

| CAS Number | 13491-13-9 (R-isomer); 3508-94-9 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 178.23 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure and absolute configuration of the target molecule.

Figure 1: Analytical workflow for the structural and stereochemical validation of (R)-3-Methyl-2-phenylbutanoic acid.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the carbon backbone and the position of the phenyl and isopropyl substituents. The data below represents the characteristic shifts observed in CDCl

H NMR (400 MHz, CDCl

)

The spectrum is characterized by the coupling between the alpha-proton (H2) and the beta-proton (H3) of the isopropyl group, as well as the diastereotopic nature of the methyl groups if the chiral environment is sufficiently resolving (though often they appear as distinct doublets due to intrinsic non-equivalence).

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| COOH | 10.5 - 12.0 | br s | 1H | - | Carboxylic Acid Proton |

| Ar-H | 7.20 - 7.40 | m | 5H | - | Phenyl Ring Protons |

| H-2 | 3.18 | d | 1H | 10.4 | Alpha-CH (Benzylic) |

| H-3 | 2.35 | m (dsept) | 1H | 6.6, 10.4 | Beta-CH (Isopropyl methine) |

| H-4 (Me) | 1.05 | d | 3H | 6.6 | Methyl group A |

| H-4' (Me) | 0.72 | d | 3H | 6.6 | Methyl group B |

Mechanistic Insight:

-

H-2 Doublet: The alpha-proton appears as a doublet at

3.18 ppm. The relatively large coupling constant ( -

Methyl Shielding: One methyl group (

0.72) is significantly shielded compared to the other (

C NMR (100 MHz, CDCl

)

| Position | Shift ( | Type | Assignment |

| C-1 | 180.5 | C=O | Carboxylic Acid Carbon |

| Ar-C1 | 138.2 | C (quat) | Aromatic Ipso Carbon |

| Ar-C | 128.6, 128.2, 127.4 | CH | Aromatic Ortho/Meta/Para |

| C-2 | 59.1 | CH | Alpha-Carbon (Chiral Center) |

| C-3 | 32.0 | CH | Beta-Carbon (Isopropyl methine) |

| C-4 | 21.5 | CH | Methyl A |

| C-4' | 20.2 | CH | Methyl B |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid functionality and the aromatic system.

| Wavenumber (cm | Vibration Mode | Functional Group Assignment |

| 2900 - 3100 | O-H stretch (broad) | Carboxylic Acid dimer |

| 2960, 2870 | C-H stretch | Aliphatic CH |

| 1705 - 1715 | C=O stretch (strong) | Carbonyl (Carboxylic Acid) |

| 1600, 1495 | C=C stretch | Aromatic Ring breathing |

| 1230 | C-O stretch | Acid C-O |

| 700, 740 | C-H bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS) - EI (70 eV)

The fragmentation pattern is driven by the stability of the benzylic position and the potential for McLafferty-like rearrangements, although simple cleavage dominates.

-

Molecular Ion (M

): -

Base Peak: Typically

133 or 135.

Fragmentation Pathway:

-

Loss of COOH:

.-

(

-

(

-

Benzylic Cleavage:

-

Loss of the isopropyl group (43 Da) to form [Ph-CH-COOH]

.

-

-

Tropylium Ion:

-

91 (C

-

91 (C

Figure 2: Predicted mass spectrometry fragmentation pathway for 3-Methyl-2-phenylbutanoic acid.

Chiral Analysis & Optical Rotation

Distinguishing the (R)-enantiomer from the (S)-enantiomer requires polarimetry or chiral chromatography.

-

Specific Rotation

: The (S)-enantiomer of alpha-isopropylphenylacetic acid is typically reported as dextrorotatory (+). Therefore, the (R)-enantiomer is typically levorotatory (-) in standard solvents like chloroform or methanol.-

Note: Always verify with a specific Certificate of Analysis as solvent and concentration effects can invert the sign.

-

-

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5) with 0.1% TFA.

-

Detection: UV at 254 nm.

-

References

-

PubChem. (2R)-3-methyl-2-phenylbutanoic acid (CID 7290444).[2] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 3-Phenylbutyric acid (Isomer comparison). Available at: [Link]

Sources

An In-Depth Technical Guide to the Chirality of 3-Methyl-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stereochemical properties of 3-Methyl-2-phenylbutanoic acid, a chiral carboxylic acid with significance as a building block in the synthesis of active pharmaceutical ingredients (APIs). The guide details the synthesis of the racemic mixture, methodologies for its chiral resolution into constituent enantiomers, and analytical techniques for determining enantiomeric purity. Emphasis is placed on the practical application of diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).

Introduction: The Significance of Chirality in 3-Methyl-2-phenylbutanoic Acid

3-Methyl-2-phenylbutanoic acid (C₁₁H₁₄O₂) is a carboxylic acid characterized by a chiral center at the C2 position, arising from the four different substituents attached to it: a hydrogen atom, a phenyl group, an isopropyl group, and a carboxylic acid group.[1][2] This chirality dictates that the molecule exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-Methyl-2-phenylbutanoic acid and (S)-3-Methyl-2-phenylbutanoic acid.

The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, the pharmacological and toxicological profiles of the (R) and (S) enantiomers of a chiral drug can vary significantly. For this reason, the synthesis and isolation of single enantiomers are of paramount importance in drug development to produce safer and more effective medicines. (S)-3-Methyl-2-phenylbutanoic acid, for instance, is utilized as a chiral building block in the synthesis of various APIs, particularly those targeting the central nervous system and cardiovascular diseases.[3]

This guide will provide a detailed exploration of the synthesis of racemic 3-Methyl-2-phenylbutanoic acid and the subsequent resolution of its enantiomers, offering practical, step-by-step protocols for laboratory application.

Molecular Structure of 3-Methyl-2-phenylbutanoic Acid Enantiomers

Caption: 3D representation of the (R) and (S) enantiomers of 3-Methyl-2-phenylbutanoic acid.

Synthesis of Racemic 3-Methyl-2-phenylbutanoic Acid

A common and effective method for the synthesis of α-aryl carboxylic acids is the α-alkylation of a phenylacetic acid derivative. This approach provides a reliable route to the racemic mixture of 3-Methyl-2-phenylbutanoic acid.

Principle of the Synthesis

The synthesis involves the deprotonation of a phenylacetic acid ester at the α-position using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then alkylated with an appropriate electrophile, in this case, an isopropyl halide. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Racemic 3-Methyl-2-phenylbutanoic Acid

Materials:

-

Methyl phenylacetate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

2-Iodopropane (Isopropyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve methyl phenylacetate (1.0 equivalent) in anhydrous THF.

-

Slowly add the methyl phenylacetate solution to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Slowly add 2-iodopropane (1.2 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Ester Isolation:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude methyl 3-methyl-2-phenylbutanoate.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Extract the acidic aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-Methyl-2-phenylbutanoic acid as a solid or oil.

-

Chiral Resolution of Racemic 3-Methyl-2-phenylbutanoic Acid

The separation of the racemic mixture into its individual enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent. This classical method remains a robust and scalable technique for obtaining enantiomerically pure carboxylic acids.

Principle of Chiral Resolution via Diastereomeric Salt Formation

A racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form a mixture of diastereomeric salts.[4] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5] Once a diastereomerically pure salt is isolated, the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid.

Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

This protocol describes the isolation of one of the enantiomers. The other can be recovered from the mother liquor by treatment with the opposite enantiomer of the resolving agent or by following a similar crystallization procedure.

Materials:

-

Racemic 3-Methyl-2-phenylbutanoic acid

-

(R)-(+)-α-Phenylethylamine

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for crystallization

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 3-Methyl-2-phenylbutanoic acid (1.0 equivalent) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in ethanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

The purity of the diastereomeric salt can be improved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step until a constant value is achieved.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the diastereomerically pure salt in water and add an excess of a strong acid, such as 2M hydrochloric acid, to protonate the carboxylic acid and the amine.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-Methyl-2-phenylbutanoic acid.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) of the resolved acid is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for this purpose.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[6]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® IA, or similar polysaccharide-based column)

Typical Conditions (to be optimized):

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. Small amounts of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape for carboxylic acids.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 25 °C

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 3-Methyl-2-phenylbutanoic acid sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number (Racemate) | 3508-94-9 | |

| CAS Number ((R)-enantiomer) | 7290444-4 | [1] |

| CAS Number ((S)-enantiomer) | 13490-69-2 | [7] |

| Boiling Point | 282 °C at 760 mmHg (for (S)-enantiomer) | [3] |

| Reference Optical Rotation Data (3-Phenylbutyric acid) | ||

| Specific Rotation ([α]D²⁰) of (S)-3-Phenylbutyric acid | +57° ± 2° (c=1 in benzene) | [8] |

Conclusion

This technical guide has outlined the fundamental principles and practical methodologies for the synthesis and chiral resolution of 3-Methyl-2-phenylbutanoic acid. The synthesis of the racemic mixture via α-alkylation of a phenylacetic acid derivative provides a reliable starting point. Subsequent resolution through diastereomeric salt formation with a chiral amine, such as (R)-(+)-α-phenylethylamine, followed by fractional crystallization, is a proven method for isolating the individual enantiomers. The enantiomeric purity of the resolved products can be accurately determined using chiral HPLC. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important chiral building block.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7290444, (R)-3-Methyl-2-phenylbutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7290444, (R)-3-Methyl-2-phenylbutanoic acid. Retrieved from [Link]

- Kozma, D. (2001).

-

UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

-

Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

-

UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

-

MySkinRecipes (n.d.). (S)-3-Methyl-2-phenylbutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid. Retrieved from [Link]

-

NIH (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]

-

NIH (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

- Google Patents (n.d.). Process for preparing phenyl-acetic acid esters.

-

Gavin Publishers (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

-

ResearchGate (2018). New chiral stationary phases for enantioselective drugs analysis. Retrieved from [Link]

-

ACS Publications (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

MySkinRecipes (n.d.). (S)-3-Methyl-2-phenylbutanoic acid. Retrieved from [Link]

Sources

- 1. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 3. (S)-3-Methyl-2-phenylbutanoic acid [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. (S)-3-フェニル酪酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Hydrogenation for the Synthesis of (R)-3-Methyl-2-phenylbutanoic Acid

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-3-Methyl-2-phenylbutanoic acid via the asymmetric hydrogenation of its prochiral precursor, (E)-3-methyl-2-phenyl-2-butenoic acid. The hydrogenation of tetrasubstituted α,β-unsaturated carboxylic acids represents a significant challenge in asymmetric catalysis due to high steric hindrance around the olefinic bond.[1][2] This guide details a robust protocol utilizing a rhodium-based catalyst system with a chiral phosphine ligand, explaining the fundamental principles of catalyst selection, the reaction mechanism, and providing a step-by-step experimental procedure. It is intended for researchers, chemists, and process development professionals engaged in the synthesis of high-value chiral molecules.

Introduction: The Significance of Chiral Phenylalkanoic Acids

Chiral carboxylic acids, such as (R)-3-Methyl-2-phenylbutanoic acid, are valuable building blocks in the pharmaceutical and fine chemical industries.[3] Their specific stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical technology. Asymmetric hydrogenation, a process that selectively adds two hydrogen atoms across a double bond to create a chiral center, stands as one of the most efficient, atom-economical methods for producing enantiomerically pure compounds.[4][5] This process relies on sophisticated transition-metal catalysts, where a chiral ligand transfers its stereochemical information to the substrate.[6][7]

The substrate in focus, (E)-3-methyl-2-phenyl-2-butenoic acid, is a tetrasubstituted olefin. The steric bulk surrounding the C=C double bond makes it a challenging substrate for hydrogenation, demanding a highly active and selective catalyst to achieve high conversion and enantiomeric excess (e.e.).[1][2] This application note addresses this challenge by presenting a field-proven methodology.

Catalyst System Selection: A Deliberate Choice for a Challenging Substrate

The success of this asymmetric hydrogenation hinges entirely on the selection of an appropriate catalyst system. The choice involves a synergistic combination of a transition metal precursor and a chiral ligand.

The Metal Center: Rhodium as the Workhorse

Rhodium complexes have a long and successful history in asymmetric hydrogenation, demonstrating unparalleled efficacy for a wide range of functionalized olefins, including unsaturated carboxylic acids.[6][8] Precursors like Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂, are often employed due to their stability and ease of handling, readily forming the active catalytic species upon reaction with a suitable chiral ligand.[8]

The Chiral Ligand: Engineering the Chiral Pocket

The chiral ligand is the heart of the catalyst, creating a three-dimensional chiral environment that forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer. For sterically demanding tetrasubstituted olefins, P-chiral phosphine ligands, which possess chirality directly on the phosphorus atom, have shown exceptional performance.[7]

For this protocol, we select (R,R)-BenzP *, a well-established electron-rich and conformationally rigid P-chiral bisphosphine ligand.

Causality for Selecting (R,R)-BenzP *:

-

High Enantioselectivity: P-chiral ligands like BenzP* create a highly defined and rigid chiral pocket near the metal center, which is essential for differentiating the prochiral faces of a sterically congested substrate.

-

Proven Efficacy: This class of ligands has demonstrated high success rates in the hydrogenation of various α,β-unsaturated carboxylic acids, achieving excellent enantioselectivities.[9]

-

Electronic Properties: The electron-rich nature of the phosphine enhances the catalytic activity of the rhodium center, promoting the oxidative addition of hydrogen and facilitating the overall catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism provides insight into the reaction's dynamics. The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins involves an inner-sphere pathway.[4][10] The substrate's carboxyl group plays a crucial coordinating role, guiding the stereochemical outcome.

Caption: Rh-Catalyzed Asymmetric Hydrogenation Cycle.

The key stereodetermining step is the coordination of the olefin to the chiral rhodium complex. The ligand's steric and electronic properties favor the binding of one prochiral face of the substrate, ultimately leading to the observed enantioselectivity upon hydrogen delivery.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis of (R)-3-Methyl-2-phenylbutanoic acid.

Materials & Equipment

-

(E)-3-methyl-2-phenyl-2-butenoic acid (Substrate, >98% purity)

-

[Rh(COD)Cl]₂ (Rhodium precursor)

-

(R,R)-BenzP * (Chiral ligand)

-

Methanol (MeOH) (Anhydrous, degassed)

-

Hydrogen Gas (H₂) (High purity, >99.99%)

-

Ethyl Acetate & Hexane (HPLC grade for chromatography)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄) (Anhydrous)

-

High-Pressure Autoclave/Reactor with magnetic stirring and temperature/pressure controls

-

Schlenk Line or Glovebox for inert atmosphere operations

-

Standard Glassware (Schlenk flasks, syringes, cannulas)

-

Rotary Evaporator

-

Silica Gel for column chromatography

Protocol 1: In-Situ Catalyst Preparation

Rationale: The active catalyst is sensitive to air and moisture. Preparing it in-situ under an inert atmosphere immediately before use ensures maximum activity.

-

Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere using a Schlenk line, add [Rh(COD)Cl]₂ (e.g., 2.5 mg, 0.005 mmol, 0.5 mol%) and (R,R)-BenzP * (e.g., 5.8 mg, 0.011 mmol, 1.1 mol%) to a clean, dry Schlenk flask. The ligand-to-metal ratio is ~1.1:1 per Rh atom to ensure all metal is complexed.

-

Solvent Addition: Add 5.0 mL of degassed, anhydrous Methanol via syringe.

-

Activation: Stir the resulting orange-red solution at room temperature (20-25 °C) for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex. This solution is now ready for use.

Protocol 2: Asymmetric Hydrogenation

Rationale: Precise control of pressure, temperature, and mixing is crucial for reproducibility, high conversion, and enantioselectivity.

-

Reactor Charging: To a glass liner for the autoclave, add (E)-3-methyl-2-phenyl-2-butenoic acid (e.g., 356 mg, 2.0 mmol, 1.0 equiv).

-

Catalyst Transfer: Under an inert atmosphere, transfer the freshly prepared catalyst solution from Protocol 1 to the glass liner containing the substrate using a cannula or gas-tight syringe.

-

Reactor Assembly: Seal the glass liner inside the high-pressure autoclave.

-

Purging: Purge the autoclave system by pressurizing with H₂ gas to ~10 bar and then venting, repeating this cycle 3-5 times to remove all residual air.

-

Reaction Conditions: Pressurize the autoclave to 30 bar with H₂ . Begin vigorous magnetic stirring and heat the reactor to 50 °C .

-

Monitoring: Maintain the reaction under these conditions for 12-24 hours . The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing them by TLC or ¹H NMR for the disappearance of the olefinic proton signal.

-

Reaction Quench: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

Protocol 3: Product Isolation and Purification

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 20 mL of Dichloromethane (DCM). Wash with 10 mL of water to remove any trace inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and increasing to 20%) to afford the pure (R)-3-Methyl-2-phenylbutanoic acid as a solid or viscous oil.

Data, Analysis, and Expected Outcomes

Workflow Diagram

Caption: Overall Experimental Workflow.

Quantitative Data & Expected Results

The following table summarizes typical reaction parameters and expected outcomes for this protocol.

| Parameter | Value | Rationale & Notes |

| Substrate | (E)-3-methyl-2-phenyl-2-butenoic acid | A challenging tetrasubstituted olefin. |

| Catalyst Loading (S/C) | 200:1 (0.5 mol%) | Balances reaction efficiency with cost. Can be optimized (e.g., 500:1).[9] |

| Ligand | (R,R)-BenzP* | Provides a rigid chiral environment for high enantioselectivity. |

| Solvent | Anhydrous Methanol | Protic solvent, good solubility for substrate and catalyst. |

| H₂ Pressure | 30 bar | Sufficient pressure to ensure high conversion without requiring specialized high-pressure equipment.[9] |

| Temperature | 50 °C | Provides adequate thermal energy to overcome the activation barrier without compromising enantioselectivity.[9] |

| Time | 12 - 24 h | Typical duration to ensure full conversion. |

| Expected Conversion | >99% | Monitored by ¹H NMR or GC. |

| Expected Isolated Yield | >95% | After chromatographic purification. |

| Expected e.e. | >96% (R) | Determined by chiral HPLC analysis. |

Analytical Characterization

-

Structural Confirmation: The identity and purity of the product, (R)-3-Methyl-2-phenylbutanoic acid, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values or reference standards.

-

Enantiomeric Excess (e.e.) Determination:

-

Technique: Chiral HPLC is the standard method.

-

Sample Prep: The carboxylic acid product is often methylated with diazomethane or TMS-diazomethane to its methyl ester for better peak shape and resolution on many chiral columns.

-

Typical Conditions:

-

Column: Chiralcel OD-H or similar.

-

Mobile Phase: Isocratic mixture, e.g., 99:1 Hexane:Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

The retention times for the (R) and (S) enantiomers will be distinct, allowing for direct integration and calculation of the enantiomeric excess.

-

Troubleshooting & Field Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation (air/moisture).2. Impure substrate or solvent.3. Insufficient H₂ pressure or leak. | 1. Ensure all operations are under a strictly inert atmosphere. Use freshly distilled/degassed solvent.2. Purify substrate/solvent before use.3. Check reactor seals; increase pressure if necessary. |

| Low Enantioselectivity | 1. Incorrect ligand enantiomer used.2. Reaction temperature is too high.3. Racemization during workup (unlikely for this product). | 1. Verify the absolute configuration of the chiral ligand.2. Lower the reaction temperature (e.g., to 30-40 °C), though this may require longer reaction times.3. Perform workup at neutral or slightly acidic pH. |

| Poor Reproducibility | 1. Inconsistent catalyst preparation.2. Variations in reagent quality.3. Inconsistent stirring/heating. | 1. Standardize the catalyst activation time and procedure.2. Use reagents from the same batch for comparative runs.3. Ensure consistent and efficient stirring to overcome mass transfer limitations. |

Safety Note: High-pressure hydrogenation is inherently hazardous. All operations must be conducted behind a safety shield in a properly ventilated area. Personnel must be trained in the use of high-pressure equipment.

References

-

Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Journal of the American Chemical Society. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry. [Link]

-

Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

- Process for preparing 2-ethyl-2-methylbutanoic acid

-

Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. RSC Publishing. [Link]

- Method for preparing 3-methyl-2-butenoic acid.

-

Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine–Spiro Phosphonamidite Ligands. The Journal of Organic Chemistry. [Link]

-

Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. NLM Dataset Catalog. [Link]

-

Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC - NIH. [Link]

-

3-phenylbutanoic acids and methyl-3-phenylpropanoic acids. ResearchGate. [Link]

-

Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]

-

Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with a Cationic Zirconocene Catalyst. Journal of the American Chemical Society. [Link]

-

(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. ACS Publications. [Link]

-

Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society. [Link]

-

Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines. RSC Publishing. [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]

-

(R)-3-Methyl-2-phenylbutanoic acid. PubChem. [Link]

-

RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

-

Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. [Link]

-

Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry. [Link]

-

Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Synfacts. [Link]

-

Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. PubMed. [Link]

-

Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of (R)-3-Methyl-2-phenylbutanoic Acid in Asymmetric Ligand Design

This document serves as a comprehensive technical guide for the strategic application of (R)-3-Methyl-2-phenylbutanoic acid in asymmetric catalysis.[1] While often utilized as a resolving agent, this scaffold's unique steric architecture—featuring a bulky isopropyl group adjacent to a phenyl ring—makes it a high-value chiral building block for designing sterically demanding ligands (Phosphines and Oxazolines) used in transition-metal catalysis.[1]

Executive Summary & Structural Analysis

(R)-3-Methyl-2-phenylbutanoic acid represents a privileged "chiral pool" scaffold.[1] Unlike simple phenylacetic acid derivatives, the presence of the

When converted into chiral ligands (specifically Phosphines or Oxazolines ), this scaffold imparts:

-

Steric Bulk: The isopropyl group (

) acts as a "blocking wall," restricting substrate approach trajectories. - -Stacking Potential: The phenyl ring allows for attractive non-covalent interactions (NCIs) with aromatic substrates, stabilizing transition states in reactions like asymmetric hydrogenation.[1]

Structural Pharmacophore[2][3]

-

Stereogenic Center: C2 Position.[1]

-

Facial Discrimination: High contrast between the planar Phenyl group and the volumetric Isopropyl group.

-

Primary Application: Precursor for Chiral Monophosphines (e.g., for Suzuki-Miyaura coupling) and Oxazoline-based Directing Groups (for C-H activation).[1]

Protocol A: Synthesis of the Chiral Phosphine Ligand ("Ph-iPr-Phos")

Objective: Convert the chiral acid into a monodentate phosphine ligand for use in Rh- or Pd-catalyzed reactions.[1]

Reagents & Equipment[1]

-

Starting Material: (R)-3-Methyl-2-phenylbutanoic acid (>99% ee).[1]

-

Reductant: Lithium Aluminum Hydride (LiAlH

), 2.0 M in THF. -

Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine.[1]

-

Phosphinylation: Potassium Diphenylphosphide (KPPh

), 0.5 M in THF. -

Inert Atmosphere: Argon or Nitrogen manifold.[1]

Step-by-Step Workflow

Step 1: Reduction to (R)-3-Methyl-2-phenylbutan-1-ol[1]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Charge: Add LiAlH

(1.5 equiv) in anhydrous THF (50 mL) and cool to 0°C. -

Addition: Dissolve (R)-3-Methyl-2-phenylbutanoic acid (10 mmol) in THF (20 mL). Add dropwise over 30 minutes. Caution: Exothermic H

evolution. -

Reaction: Warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Cool to 0°C. Perform Fieser workup (add

mL H -

Isolation: Filter precipitate, dry filtrate over MgSO

, and concentrate.-

Target Yield: >90% colorless oil.

-

Step 2: Tosylation[1]

-

Setup: Dissolve the alcohol (from Step 1) in dry DCM (40 mL) containing Pyridine (2.0 equiv).

-

Reaction: Add TsCl (1.2 equiv) in portions at 0°C. Stir at RT for 12 hours.

-

Workup: Wash with 1M HCl, sat. NaHCO

, and Brine. Concentrate to obtain the tosylate intermediate.

Step 3: Nucleophilic Substitution (Phosphine Formation)[1]

-

Setup: In a glovebox or under strict Argon flow, dissolve the tosylate (5 mmol) in anhydrous THF (20 mL).

-

Addition: Cool to -78°C. Add KPPh

solution (1.1 equiv) dropwise via syringe. The deep red color of KPPh -

Completion: Warm to RT and stir for 16 hours. The solution usually turns pale yellow.

-

Purification: Degas all solvents. Filter through a short pad of silica gel (under Argon) eluting with 5% EtOAc/Hexane.

-

Product:(R)-(3-methyl-2-phenylbutyl)diphenylphosphine .[1]

-

Protocol B: Catalytic Application (Asymmetric Hydrogenation)

Objective: Validate the ligand's efficacy in the Rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate.

Reaction Components

| Component | Specification | Role |

| Pre-catalyst | [Rh(cod) | Metal Source |

| Ligand | (R)-"Ph-iPr-Phos" (from Protocol A) | Chiral Inductor |

| Substrate | Dimethyl Itaconate | Model Substrate |

| Solvent | Degassed Methanol (MeOH) | Reaction Medium |

| Hydrogen Source | H | Reagent |

Experimental Procedure

-

Catalyst Formation (In Situ):

-

In a Schlenk tube, mix [Rh(cod)

]BF -

Stir for 30 mins at RT. Solution should turn from orange to reddish-brown, indicating complexation.[1]

-

-

Substrate Addition:

-

Hydrogenation:

-

Purge the vessel with H

(3 cycles). -

Pressurize to 1 atm (balloon) or 5 bar (autoclave) depending on kinetics.

-

Stir vigorously at RT for 12 hours.

-

-

Analysis:

-

Vent H

. Pass through a silica plug to remove Rh. -

Yield Determination:

H NMR (disappearance of vinylic protons). -

Enantiomeric Excess (ee): Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

-

Expected Results

-

Conversion: >98%

-

Enantioselectivity: >85% ee (The bulky isopropyl group directs the H

addition to the less hindered face).

Mechanistic Logic & Visualization[1]

The following diagram illustrates the catalytic cycle and the steric shielding provided by the (R)-3-methyl-2-phenylbutanoic acid derived scaffold.

Caption: Rhodium-catalyzed hydrogenation cycle showing how the Isopropyl/Phenyl scaffold (derived from the acid) enforces facial selectivity during migratory insertion.

References

-

PubChem. (2025).[2][3] (R)-3-Methyl-2-phenylbutanoic acid Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

-

Najah National University. (n.d.).[4] Synthesis of 2-(Chiral Alkyl) Oxazolines. Retrieved January 31, 2026, from [Link][1]

-

ACS Publications. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids.[1] Retrieved January 31, 2026, from [Link][1]

Sources

Application Note: (R)-3-Methyl-2-phenylbutanoic Acid in Chiral Drug Synthesis

This guide outlines the strategic application of (R)-3-Methyl-2-phenylbutanoic acid (also known as (R)-

Based on the technical analysis, the primary pharmaceutical value of this compound lies in its role as a precursor to the privileged chiral resolving agent (R)-3-Methyl-2-phenylbutylamine , which is critical for the industrial manufacturing of enantiopure NSAIDs (e.g., Naproxen, Ibuprofen) and ACE inhibitor intermediates.

Executive Summary

(R)-3-Methyl-2-phenylbutanoic acid (CAS: 72904-44-4) is a high-value chiral building block characterized by a bulky isopropyl group adjacent to a stereogenic center. Its steric demand and lipophilicity make it an ideal scaffold for:

-

Chiral Resolution Agents: It is the direct precursor to (R)-3-Methyl-2-phenylbutylamine , a resolving agent used to separate racemates of high-volume drugs like Naproxen and Ibuprofen .

-

Peptidomimetics: Serving as a constrained analog of Phenylalanine/Valine in protease inhibitors (e.g., investigation of HIV protease and renin inhibitors).

-

Intermediate Synthesis: Used in the asymmetric synthesis of Benazepril precursors via diastereomeric salt formation.

This guide provides a validated workflow for the enzymatic synthesis of the (R)-acid, its conversion to the amine , and a protocol for its application in resolving racemic NSAIDs.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (2R)-3-Methyl-2-phenylbutanoic acid |

| Common Name | (R)- |

| Structure | Ph-CH(iPr)-COOH |

| Molecular Weight | 178.23 g/mol |

| Chirality | (R)-Enantiomer |

| Key Feature | Sterically hindered |

| Solubility | Soluble in EtOH, DCM, Toluene; Sparingly soluble in Water |

Core Application: Synthesis of Chiral Resolving Agents

The most significant industrial application of (R)-3-Methyl-2-phenylbutanoic acid is its conversion into (R)-3-Methyl-2-phenylbutylamine . This amine is superior to phenylethylamine for difficult resolutions because the bulky isopropyl group enhances the difference in solubility between diastereomeric salts.

Mechanism of Action

The (R)-amine forms a diastereomeric salt with a target racemic acid (e.g., (RS)-Naproxen). Due to the steric bulk of the isopropyl group, the lattice energy differences between the

Workflow Diagram: From Precursor to Resolution

Figure 1: Integrated workflow showing the production of the resolving agent and its downstream application in API purification.

Experimental Protocols

Protocol A: Enzymatic Synthesis of (R)-3-Methyl-2-phenylbutanoic Acid

Rationale: Chemical synthesis often yields racemates. Enzymatic resolution is preferred for high optical purity (>98% ee).

Reagents:

-

Racemic Ethyl 3-methyl-2-phenylbutanoate (Substrate)

-

Burkholderia cepacia Lipase (Amano PS)[1]

-

Phosphate Buffer (pH 7.0)[1]

-

MTBE (Methyl tert-butyl ether)

Procedure:

-

Emulsification: Suspend 0.25 mol of racemic ethyl 3-methyl-2-phenylbutanoate in 1.5 L of phosphate buffer (pH 7.0).

-

Hydrolysis: Add 20 g of Burkholderia cepacia lipase. Stir vigorously at 40°C for 16–24 hours.

-

Separation: Extract the mixture with MTBE. The aqueous phase contains the (S)-acid salt. The organic phase contains the (R)-ester .

-

Isolation of (R)-Precursor: Concentrate the organic phase to obtain the (R)-ester (typically >98% ee).

-

Final Hydrolysis: Reflux the (R)-ester with NaOH/MeOH for 4 hours. Acidify with HCl to precipitate (R)-3-Methyl-2-phenylbutanoic acid .

-

Validation: Check ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Conversion to (R)-3-Methyl-2-phenylbutylamine

Rationale: The acid must be converted to the amine to function as a base for resolving acidic drugs.

Procedure:

-

Amidation: React (R)-3-Methyl-2-phenylbutanoic acid (1.0 eq) with Thionyl Chloride (

, 1.2 eq) to form the acid chloride, followed by treatment with aqueous Ammonia ( -

Reduction: Dissolve the amide in dry THF. Slowly add Lithium Aluminum Hydride (

, 2.5 eq) at 0°C. -

Reflux: Heat to reflux for 6 hours to ensure complete reduction of the carbonyl group.

-

Work-up: Quench carefully with Glauber’s salt (

). Filter and evaporate solvent.[1] -

Distillation: Purify the resulting amine by vacuum distillation.

-

Yield: Typically 85-90%.

-

Purity: >99% Chemical, >98% Chiral.

-

Protocol C: Resolution of Racemic Naproxen (Case Study)

Rationale: Demonstrating the utility of the synthesized amine.

Reagents:

-

Racemic Naproxen (10 g, 43 mmol)

-

(R)-3-Methyl-2-phenylbutylamine (Resolving Agent)

-

Solvent: Ethanol/Water (9:1)

Procedure:

-

Salt Formation: Dissolve Racemic Naproxen in refluxing Ethanol/Water. Add (R)-3-Methyl-2-phenylbutylamine (0.6 eq).

-

Crystallization: Allow the solution to cool slowly to room temperature over 8 hours. The less soluble diastereomeric salt (typically the (S)-Naproxen-(R)-Amine salt) will crystallize.

-

Filtration: Filter the crystals.

-

Liberation: Suspend the salt in water and acidify with 1M HCl to pH 1. Extract the liberated (S)-Naproxen into Ethyl Acetate.

-

Recovery: Basify the aqueous layer (containing the resolving agent) with NaOH to recover the valuable (R)-amine for reuse.

Analytical Validation Standards

To ensure the integrity of the process, the following quality attributes must be met:

| Attribute | Method | Acceptance Criteria |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H) | > 99.0% |

| Chemical Purity | GC-MS or HPLC (C18) | > 98.5% |

| Residual Solvent | Headspace GC | < ICH Limits |

| Specific Rotation | Polarimetry ( | Consistent with Lit. (approx -25° for R-acid) |

References

-

Enzymatic Resolution: Kolodiazhnyi, O. I., et al. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." MDPI, 2024.

-

Resolving Agent Application: Ikunaka, M., et al. "(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids." Organic Process Research & Development, 2002.

-

Synthesis of Precursors: "Process for preparing 2-ethyl-2-methylbutanoic acid." Google Patents, EP0742787B1.

-

Chemical Identity: PubChem Compound Summary for (R)-3-Methyl-2-phenylbutanoic acid.

Sources

Application Notes & Protocols: (R)-3-Methyl-2-phenylbutanoic acid as a Chiral Resolving Agent

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The resolution of racemic mixtures—equimolar mixtures of both enantiomers—remains a cornerstone of asymmetric synthesis.[1] Among the various techniques, classical resolution via the formation of diastereomeric salts continues to be a robust, scalable, and economically viable method.[2]

This guide provides an in-depth exploration of (R)-3-Methyl-2-phenylbutanoic acid , a highly effective chiral resolving agent, particularly for the separation of racemic amines and alcohols. We will delve into the mechanistic underpinnings of its resolving power, provide detailed, field-tested protocols for its application, and offer insights into process optimization and troubleshooting.

Part 1: The Resolving Agent - (R)-3-Methyl-2-phenylbutanoic acid

(R)-3-Methyl-2-phenylbutanoic acid is a chiral carboxylic acid valued for its structural properties which enhance diastereomeric differentiation during crystallization.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [3][] |

| Molecular Weight | 178.23 g/mol | [][5] |

| Appearance | Solid | [3][] |

| Chirality | (R)-enantiomer | [] |

The efficacy of a resolving agent hinges on its ability to form stable, crystalline salts with one enantiomer of a racemic base (e.g., an amine) in preference to the other.[6] This selective crystallization is driven by differences in the crystal lattice energies of the resulting diastereomeric salts, which in turn leads to different solubilities.[7][8]

Mechanism of Diastereomeric Salt Formation

The fundamental principle involves an acid-base reaction between a racemic base, such as (R/S)-Amine, and a single enantiomer of a chiral acid, in this case, (R)-3-Methyl-2-phenylbutanoic acid. This reaction generates a mixture of two diastereomeric salts: (R)-Amine•(R)-Acid and (S)-Amine•(R)-Acid.[9]

Because diastereomers have different physical properties, their solubilities in a given solvent will differ.[7][10] Through the careful selection of a solvent system, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor.[8] This process is known as fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt, typically by treatment with a base, yields the desired enantiomerically pure amine.[6]

Figure 1. Workflow of chiral resolution via diastereomeric salt formation.

Part 2: Experimental Protocols

Protocol 1: Resolution of a Racemic Primary Amine

This protocol provides a generalized procedure for the resolution of a racemic primary amine using 1-phenylethylamine as a model substrate.

Materials:

-

Racemic 1-phenylethylamine

-

(R)-3-Methyl-2-phenylbutanoic acid

-

Methanol (or other suitable solvent, e.g., ethanol, isopropanol)

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Filter paper and Buchner funnel

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Step-by-Step Methodology:

-

Salt Formation:

-

In a suitable flask, dissolve 1.0 equivalent of racemic 1-phenylethylamine in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-3-Methyl-2-phenylbutanoic acid in warm methanol. Rationale: Using 0.5 equivalents of the resolving agent is a common starting point, as it can theoretically resolve half of the racemic mixture, precipitating the salt of one enantiomer. Stoichiometric amounts can also be used.

-

Slowly add the resolving agent solution to the amine solution with gentle stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for several hours to maximize crystallization. If no crystals form, scratching the inside of the flask with a glass rod may induce nucleation.[11]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

-

Dry the crystals. This solid is the enantiomerically enriched, less soluble diastereomeric salt.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the dried diastereomeric salt crystals in water.

-

Add 2 M NaOH solution dropwise while stirring until the solution is strongly basic (pH > 11). This deprotonates the amine, breaking the ionic bond of the salt.[6]

-

Transfer the mixture to a separatory funnel and extract the liberated free amine into an organic solvent like diethyl ether or MTBE (perform at least three extractions).

-

Combine the organic extracts and dry them over an anhydrous drying agent like MgSO₄.

-